N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)-3-methylbutanamide
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Overview
Description
N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)-3-methylbutanamide is a complex organic compound characterized by its unique structure, which includes a methanesulfonyl group attached to a tetrahydroquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)-3-methylbutanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tetrahydroquinoline ring, followed by the introduction of the methanesulfonyl group and the attachment of the 3-methylbutanamide moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This approach allows for better control over reaction parameters and scalability. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanesulfonyl group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)-3-methylbutanamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: It is used in the development of new materials, such as polymers or coatings, and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group and the tetrahydroquinoline ring play crucial roles in binding to these targets and modulating their activity. The compound may affect various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)-4-(1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzamide
- N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)thiophene-2-sulfonamide
- N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)-4-oxo-4H-chromene-2-carboxamide
Uniqueness
N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)-3-methylbutanamide is unique due to its specific combination of functional groups and structural features. The presence of the methanesulfonyl group and the tetrahydroquinoline ring imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H22N2O3S |
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Molecular Weight |
310.4 g/mol |
IUPAC Name |
3-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)butanamide |
InChI |
InChI=1S/C15H22N2O3S/c1-11(2)9-15(18)16-13-7-6-12-5-4-8-17(14(12)10-13)21(3,19)20/h6-7,10-11H,4-5,8-9H2,1-3H3,(H,16,18) |
InChI Key |
QPQWOPXPPCTTIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC1=CC2=C(CCCN2S(=O)(=O)C)C=C1 |
Origin of Product |
United States |
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